3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolone derivatives
Preparation Methods
The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves multiple steps. The key steps include the formation of the oxadiazole ring and the quinolone core. The reaction typically starts with the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This is followed by cyclization with hydrazine hydrate to form the oxadiazole ring.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and morpholinyl positions, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its potential use in developing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in creating new materials with unique properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one include:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the oxadiazole and quinolone moieties.
1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: This compound shares the dimethoxyphenyl group but has different functional groups and biological activities.
(1,2-BIS-(3,4-DIMETHOXY-PHENYL)-ETHYLIDENE)-(1,2,4)TRIAZOL-4-YL-AMINE: This compound has a similar aromatic structure but differs in its triazole and ethylidene groups.
The uniqueness of this compound lies in its combination of the oxadiazole, quinolone, and morpholinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O5/c1-4-29-14-17(25-27-24(28-35-25)15-5-6-21(32-2)22(11-15)33-3)23(31)16-12-18(26)20(13-19(16)29)30-7-9-34-10-8-30/h5-6,11-14H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKZIVUGAFCJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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